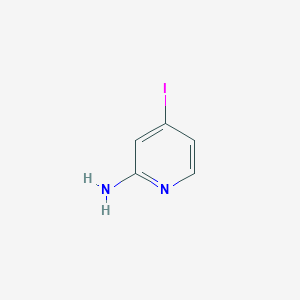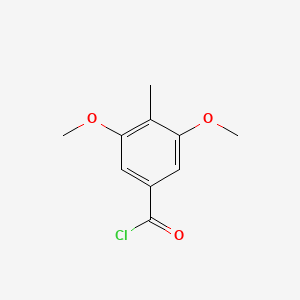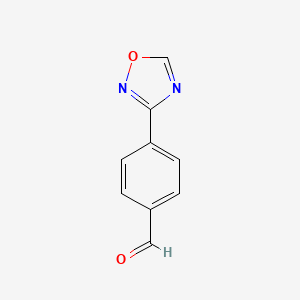
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde (TFPPA) is an aldehyde that is widely used in scientific research and laboratory experiments. It is a colorless liquid with a distinct odor and is highly soluble in both water and organic solvents. TFPPA is a versatile compound that has a variety of applications, including synthesis of other compounds, as well as a biochemical and physiological effect on living organisms.
Applications De Recherche Scientifique
Synthesis and DNA Interaction
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde derivatives have been used in synthesizing chalcones, which demonstrate strong interactions with DNA. For instance, compounds synthesized from substituted aldehydes and fluorinated acetophenone showed significant interaction with Salmon sperm DNA through intercalation mode, indicating potential applications in drug discovery and molecular biology (Rasool et al., 2021).
Catalytic Reactions
This compound is also involved in catalytic reactions. For example, a study demonstrated its use in the cross aldol condensation reaction to synthesize 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde, highlighting its utility in catalysis and organic synthesis (Shiau & Ko, 2006).
Atmospheric Chemistry
In atmospheric chemistry, the reactivity of phenyl radical towards propionaldehyde and butyraldehyde was investigated, where 3-(2,4,6-Trifluoro-phenyl)-propionaldehyde could potentially play a role in understanding atmospheric reactions and pollutant formation (Gupta & Rajakumar, 2020).
Glycosylation Reactions
The compound finds application in glycosylation reactions as well. A study explored its use in synthesizing 6-mono-, di-, and trifluoro analogs of S-phenyl thiorhamnopyranoside, showing its utility in the stereoselective formation of glycosidic bonds (Crich & Vinogradova, 2007).
Multicomponent Reaction Synthesis
This aldehyde is used in multicomponent reaction synthesis. For example, it has been utilized in the synthesis of pyrazolo[4,3-c]pyridines, highlighting its importance in the efficient and versatile synthesis of complex organic molecules (Palka et al., 2014).
Antimicrobial Agent Synthesis
The compound is also involved in the synthesis of potential antimicrobial agents. A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized, which displayed broad-spectrum antimicrobial activities (Bhat et al., 2016).
Propriétés
IUPAC Name |
3-(2,4,6-trifluorophenyl)propanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUMYPFBFPUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCC=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627469 |
Source


|
| Record name | 3-(2,4,6-Trifluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,6-Trifluoro-phenyl)-propionaldehyde | |
CAS RN |
377084-11-2 |
Source


|
| Record name | 2,4,6-Trifluorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=377084-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4,6-Trifluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)










